3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-iodo-3-nitropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOGNIVIFIHIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the iodine and nitro substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with a β-keto ester can form the pyrazole ring, which is then subjected to nitration and iodination reactions to introduce the nitro and iodine groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-(4-Amino-1H-pyrazol-1-yl)propanoic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that features a pyrazole ring with iodine and nitro substituents. Its molecular formula is C6H6IN3O4, with a molecular weight of approximately 311.03 g/mol . The presence of iodine enhances the compound's reactivity, and the nitro group contributes to its potential biological activity, making it an interesting subject in medicinal chemistry and organic synthesis.
Potential Applications
- Medicinal Chemistry: Research indicates that compounds with pyrazole rings often have biological activities, including antimicrobial and anticancer properties. The structural characteristics of 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid suggest potential therapeutic applications.
- Enzyme and Receptor Interactions: Preliminary research suggests that 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid may interact with enzymes or receptors, influencing biochemical pathways. Further research is needed to clarify these interactions and their implications for therapeutic efficacy.
Synthesis
The synthesis of 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves several steps. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.
Reactivity
Common reagents used in reactions involving this compound include potassium permanganate or chromium trioxide for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution.
Structural Analogs
Several compounds share structural similarities with 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid | C₉H₁₂N₂O₂Br | Bromine substitution instead of iodine; potential for similar biological activity. |
| 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid | C₉H₁₂N₂O₂ | Methyl group enhances lipophilicity; explored for neuroprotective effects. |
| 3-(4-Nitro-1H-pyrazol-1-yl)propanoic acid | C₉H₁₂N₃O₃ | Nitro group introduces electron-withdrawing characteristics; studied for anti-cancer properties. |
Mechanism of Action
The mechanism of action of 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain enzymes or receptors. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below highlights key structural differences and molecular properties between 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid and two related compounds from the provided evidence:
Physicochemical and Functional Properties
- Electrophilic Reactivity : The iodo substituent in the target compound may facilitate nucleophilic aromatic substitution (NAS) reactions, unlike the difluoroethoxy group in the analog from , which is less labile but contributes to electron-withdrawing effects .
- Solubility: The propanoic acid group in both the target and the difluoroethoxy analog enhances aqueous solubility via ionization, whereas the cyclohexyl hydrazone () is likely more lipophilic due to its bulky substituent .
- Stability : Nitro groups in all three compounds confer thermal stability but may pose explosion risks under extreme conditions.
Biological Activity
3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring with significant potential for various biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHI NO
- Molecular Weight : 311.03 g/mol
- CAS Number : 1354704-48-5
The compound is characterized by its iodine and nitro substituents, which contribute to its unique reactivity and biological profile. The presence of the nitro group allows for redox reactions, while the iodine atom can enhance interactions with biological targets.
Synthesis
The synthesis of 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of iodine and nitro groups via electrophilic substitution reactions.
Common precursors include β-keto esters reacted with hydrazine, followed by nitration and iodination steps to yield the final product .
Antimicrobial Properties
Research indicates that pyrazole derivatives, including 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid, exhibit antimicrobial activity against various pathogens. The mechanism often involves interference with microbial metabolic pathways or structural integrity .
Anticancer Potential
Studies have shown that compounds with similar structures can act as anticancer agents by inhibiting specific cancer cell lines. The presence of the nitro group may facilitate interactions with DNA or proteins involved in cell proliferation .
Anti-inflammatory Effects
In preliminary evaluations, some derivatives of pyrazole compounds have demonstrated significant anti-inflammatory activity. This suggests that 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid could be explored further for its potential to modulate inflammatory responses in various conditions .
The biological activity of this compound may be attributed to:
- Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may have different biological effects.
- Enzyme Interaction : The iodine substituent can enhance binding affinity to specific enzymes or receptors, influencing metabolic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid | Antimicrobial, Anticancer | Iodine and nitro substituents |
| 3-(4-Amino-1H-pyrazol-1-yl)propanoic acid | Anticancer | Amino group enhances interaction |
| 3-(4-Nitro-1H-pyrazol-1-yl)propanoic acid | Anti-inflammatory | Nitro group contributes to anti-inflammatory effects |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that pyrazole derivatives exhibited significant inhibition against bacterial strains like E. coli and Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Anticancer Evaluation : In vitro studies on cancer cell lines revealed that certain pyrazole derivatives led to a reduction in cell viability, suggesting potential as anticancer agents .
- Anti-inflammatory Testing : Compounds similar to 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid were tested for their ability to reduce inflammation in animal models, showing promising results in lowering inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
